Lipophilicity (LogP) Differentiation
The consensus LogP (average of five prediction methods) for tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate is calculated to be 2.69 . This contrasts with the predicted LogP of 2.40 for the closely related but non-methylated analog, tert-butyl 4-bromothiazol-2-ylcarbamate (CAS 944804-88-0) . The higher lipophilicity of the target compound is a direct consequence of the N-methyl group, which reduces polar surface area and increases hydrophobicity. This difference in lipophilicity is a key parameter for predicting absorption, distribution, metabolism, and excretion (ADME) profiles, influencing compound prioritization in drug discovery programs.
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | 2.69 (Consensus LogP) |
| Comparator Or Baseline | tert-butyl 4-bromothiazol-2-ylcarbamate (CAS 944804-88-0): predicted LogP 2.40 |
| Quantified Difference | Target compound is more lipophilic by 0.29 LogP units. |
| Conditions | Computational prediction (Consensus LogP from XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP) |
Why This Matters
Quantifies a key physicochemical parameter differentiating this building block from its des-methyl analog, crucial for ADME property predictions in drug discovery.
